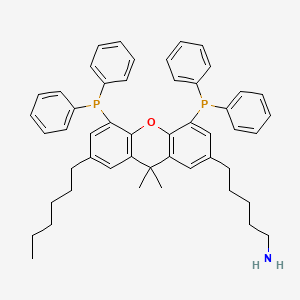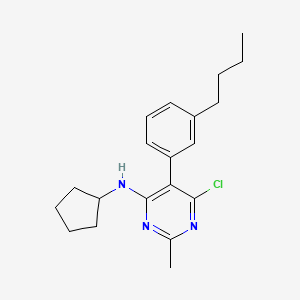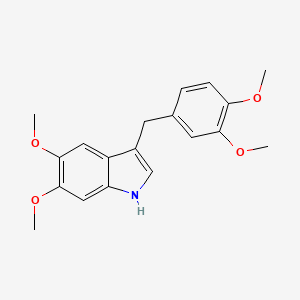
N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide is a chemical compound with the molecular formula C11H15ClN2O2. This compound is characterized by the presence of a butyl group, a chloro group, and an oxazole ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide typically involves the reaction of 2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide with butylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-butyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide derivatives, while oxidation can introduce hydroxyl or carbonyl groups into the molecule.
科学的研究の応用
N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and oxazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: This compound shares a similar structure but has a nitrophenyl group instead of an oxazole ring.
N-Butylacetamide: This compound lacks the chloro and oxazole groups, making it less reactive in certain chemical reactions.
N-Butyl-2-chloro-N-ethylacetamide: This compound has an ethyl group instead of the oxazole ring, resulting in different chemical properties.
Uniqueness
N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide is unique due to the presence of the oxazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
57068-65-2 |
|---|---|
分子式 |
C10H15ClN2O2 |
分子量 |
230.69 g/mol |
IUPAC名 |
N-butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C10H15ClN2O2/c1-3-4-5-13(9(14)6-11)10-12-8(2)7-15-10/h7H,3-6H2,1-2H3 |
InChIキー |
ODFWZEWZEGZEQA-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)



![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B12909870.png)


![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)
